molecular formula C10H14ClNO2 B1601236 Ethyl 4-methoxybenzimidate hydrochloride CAS No. 54998-29-7

Ethyl 4-methoxybenzimidate hydrochloride

Cat. No. B1601236
CAS RN: 54998-29-7
M. Wt: 215.67 g/mol
InChI Key: VPJFORIZDKSQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05948785

Procedure details

Ethyl 4-methoxybenzimidate hydrochloride was synthesized in the same manner as in Reference Example 2. That is, anisonitrile (25.6 g, 0.199 mol) was treated with hydrogen chloride in ethanol (250 mL) to give 40.5 g (94%) of the target compound as pale-red crystals.
Quantity
25.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:10])[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[ClH:11].[CH2:12]([OH:14])[CH3:13]>>[ClH:11].[CH3:9][O:8][C:5]1[CH:6]=[CH:7][C:2]([C:1](=[NH:10])[O:14][CH2:12][CH3:13])=[CH:3][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25.6 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.COC1=CC=C(C(OCC)=N)C=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 40.5 g
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.